

# Sotorasib (AMG 510): A Paradigm Shift in Targeting KRAS

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | AMG 511 |           |
| Cat. No.:            | B605409 | Get Quote |

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology due to its high affinity for GTP/GDP and the absence of discernible binding pockets.[1] The discovery and development of Sotorasib represents a pivotal breakthrough in cancer therapeutics, offering the first approved targeted therapy for tumors harboring the KRAS G12C mutation.

### **Discovery and Optimization**

The journey to Sotorasib began with the identification of a transient, cryptic pocket on the surface of the KRAS G12C protein, known as the switch-II pocket.[2] This pocket is accessible only when the protein is in its inactive, GDP-bound state. Researchers at Amgen screened extensive compound libraries and utilized structure-based design to develop molecules that could bind to this pocket. A key feature of the KRAS G12C mutation is the presence of a cysteine residue at codon 12, which is not present in the wild-type protein.[3] This unique cysteine residue provided an anchor for a covalent inhibitor.

Through extensive optimization of a series of molecules that could bind to a groove near histidine 95 (H95), Sotorasib (AMG 510) emerged as the lead candidate.[4] Sotorasib is an acrylamide-containing compound that forms an irreversible covalent bond with the thiol group of the cysteine-12 residue in KRAS G12C.[5][6] This covalent interaction, combined with non-covalent interactions within the switch-II pocket, locks the KRAS G12C protein in its inactive state, preventing its interaction with downstream effector proteins.[3][7]



#### **Mechanism of Action**

KRAS is a small GTPase that functions as a molecular switch in intracellular signaling pathways, primarily the mitogen-activated protein kinase (MAPK) pathway (RAF-MEK-ERK), which is crucial for cell proliferation, differentiation, and survival.[5][6] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to a constitutively active, GTP-bound state.[6] This results in the continuous activation of downstream signaling pathways, driving uncontrolled cell growth and tumorigenesis.

Sotorasib selectively and irreversibly binds to the cysteine residue of KRAS G12C in its inactive GDP-bound state.[7][8] This covalent binding prevents the exchange of GDP for GTP, effectively trapping the KRAS G12C protein in an "off" state.[7] By inhibiting the reactivation of KRAS G12C, Sotorasib blocks downstream signaling through the MAPK pathway, leading to the suppression of tumor cell growth and the induction of apoptosis.[3][8]

# **Signaling Pathway**





Click to download full resolution via product page

Caption: Sotorasib's inhibition of the KRAS G12C signaling pathway.



#### **Preclinical Studies**

Sotorasib demonstrated potent and selective activity in preclinical models harboring the KRAS G12C mutation.

In cell viability assays, Sotorasib effectively inhibited the growth of KRAS G12C-mutant cancer cell lines with half-maximal inhibitory concentrations (IC50) ranging from 0.004  $\mu$ M to 0.032  $\mu$ M. [3] Furthermore, Sotorasib treatment led to a significant reduction in the phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream effector in the MAPK pathway, confirming its on-target activity.[3]

| Cell Line  | Cancer Type                | KRAS G12C IC50 (μM) |
|------------|----------------------------|---------------------|
| NCI-H358   | Non-Small Cell Lung Cancer | ~0.007              |
| MIA PaCa-2 | Pancreatic Cancer          | ~0.009              |
| SW837      | Colorectal Cancer          | ~0.011              |

Note: The IC50 values are approximate and compiled from publicly available data. Specific values can vary between experiments.

In mouse xenograft models of KRAS G12C-mutant tumors, orally administered Sotorasib induced tumor regression in a dose-dependent manner.[3] These studies established the in vivo anti-tumor activity of Sotorasib and supported its advancement into clinical trials.

## **Clinical Development**

The CodeBreaK clinical trial program was designed to evaluate the safety and efficacy of Sotorasib in patients with KRAS G12C-mutant solid tumors.[9]

The pivotal Phase 1/2 CodeBreaK 100 trial enrolled patients with heavily pretreated, advanced KRAS G12C-mutant solid tumors. In patients with non-small cell lung cancer (NSCLC), Sotorasib demonstrated a high objective response rate and durable clinical benefit.[2]



| Metric                                 | Value (NSCLC Cohort) |
|----------------------------------------|----------------------|
| Objective Response Rate (ORR)          | 37.1%                |
| Disease Control Rate (DCR)             | 80.6%                |
| Median Progression-Free Survival (PFS) | 6.8 months           |
| Median Overall Survival (OS)           | 12.5 months          |

Data from the CodeBreaK 100 trial in patients with advanced KRAS G12C-mutant NSCLC.

These promising results led to the accelerated approval of Sotorasib by the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who have received at least one prior systemic therapy.[3]

# **Experimental Protocols**

- Cell Seeding: KRAS G12C-mutant cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a serial dilution of Sotorasib or a vehicle control (e.g., DMSO).
- Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
- Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
- Data Analysis: The luminescence data is normalized to the vehicle control, and the IC50 value is calculated using a non-linear regression analysis.
- Cell Implantation: A suspension of KRAS G12C-mutant cancer cells is subcutaneously injected into the flank of immunocompromised mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).







- Randomization and Treatment: Mice are randomized into treatment and control groups. The
  treatment group receives Sotorasib orally at a specified dose and schedule, while the control
  group receives a vehicle.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated and statistically analyzed.

# **Experimental Workflow**





Click to download full resolution via product page

Caption: A simplified workflow for the development of Sotorasib.

### AMG 511: A Pan-Class I PI3K Inhibitor



Separate from Sotorasib (AMG 510), Amgen also developed a molecule designated **AMG 511**, a potent and orally available pan-inhibitor of class I phosphoinositide 3-kinases (PI3Ks).[10]

#### **Mechanism of Action**

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[11] Dysregulation of this pathway is a common event in many cancers. **AMG 511** inhibits the activity of all four class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\delta$ , and  $\gamma$ ), thereby blocking the downstream signaling of this pathway.[10][12] This inhibition leads to a reduction in the phosphorylation of AKT, a key downstream effector, and subsequent anti-proliferative effects in cancer cells.[12]

#### **Preclinical Data**

In preclinical studies, AMG 511 demonstrated potent inhibition of the PI3K pathway.[12]

| PI3K Isoform | Ki (nM) |
|--------------|---------|
| ΡΙ3Κα        | 4       |
| РІЗКβ        | 6       |
| ΡΙ3Κδ        | 2       |
| РІЗКу        | 1       |

In vitro kinase inhibitory activity of AMG 511.

In cell-based assays, **AMG 511** inhibited the phosphorylation of AKT with an IC50 of 4 nM in U87 MG glioblastoma cells.[12] In vivo, **AMG 511** demonstrated anti-tumor activity in a U87 MG glioblastoma xenograft model.[10][11]

The development status of the PI3K inhibitor **AMG 511** is less clear from publicly available information compared to the extensive development and approval of Sotorasib (AMG 510).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Frontiers | QSAR-guided discovery of novel KRAS inhibitors for lung cancer therapy [frontiersin.org]
- 2. patientpower.info [patientpower.info]
- 3. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 4. englishforward.com [englishforward.com]
- 5. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 8. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 9. amgen.com [amgen.com]
- 10. mybiosource.com [mybiosource.com]
- 11. Selective class I phosphoinositide 3-kinase inhibitors: optimization of a series of pyridyltriazines leading to the identification of a clinical candidate, AMG 511 PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Sotorasib (AMG 510): A Paradigm Shift in Targeting KRAS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605409#discovery-and-development-of-amg-511]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com